

A Researcher's Guide to Interpreting ^{19}F NMR Spectroscopy of Fluorinated Pyridines

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Compound of Interest

Compound Name: **2,4-Difluoropyridine**

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For researchers, scientists, and drug development professionals, understanding the nuances of ^{19}F Nuclear Magnetic Resonance (NMR) spectroscopy is pivotal for the structural elucidation and characterization of fluorinated compounds. This guide provides a comparative analysis of ^{19}F NMR data for a series of mono- and di-substituted fluoropyridines, supported by experimental data and detailed protocols to aid in the interpretation of these complex spectra.

Fluorine-19 is an excellent nucleus for NMR spectroscopy due to its 100% natural abundance, spin of $\frac{1}{2}$, and high gyromagnetic ratio, resulting in high sensitivity.^[1] Furthermore, the large chemical shift range of ^{19}F NMR, which can span over 800 ppm, minimizes signal overlap and allows for the sensitive detection of subtle changes in the electronic environment of the fluorine atom.^{[1][2]} In the context of drug discovery and development, the incorporation of fluorine atoms into pyridine rings can significantly influence a molecule's metabolic stability, binding affinity, and other pharmacokinetic properties. Consequently, the precise characterization of these fluorinated pyridines by ^{19}F NMR is a critical step in the development of novel therapeutics.

This guide will delve into the key parameters of ^{19}F NMR spectroscopy—chemical shifts (δ) and spin-spin coupling constants (J)—and how they are influenced by the position and number of fluorine substituents on the pyridine ring.

Comparative Analysis of ^{19}F NMR Data

The position of the fluorine atom on the pyridine ring, as well as the presence of other fluorine substituents, profoundly impacts the ^{19}F NMR spectrum. The following tables summarize the

¹⁹F chemical shifts and coupling constants for a selection of mono- and difluoropyridines. Chemical shifts are reported in parts per million (ppm) relative to a standard reference, typically CFCI3. Coupling constants, which describe the interaction between neighboring nuclear spins, are given in Hertz (Hz).

Table 1: ¹⁹F NMR Data for Monofluoropyridines

Compound	Position of F	Chemical Shift (δ , ppm)	1H-19F Coupling Constants (JHF, Hz)
2-Fluoropyridine	2	-68.5	$^3J(F-H3) = 8.5$, $^4J(F-H4) = 4.5$, $^5J(F-H5) = 1.0$, $^4J(F-H6) = 33.0$
3-Fluoropyridine	3	-124.5	$^3J(F-H2) = 8.0$, $^3J(F-H4) = 10.0$, $^4J(F-H5) = 2.5$, $^5J(F-H6) = 5.0$
4-Fluoropyridine	4	-118.9	$^3J(F-H3,5) = 7.0$, $^4J(F-H2,6) = 4.0$

Table 2: ¹⁹F NMR Data for Difluoropyridines

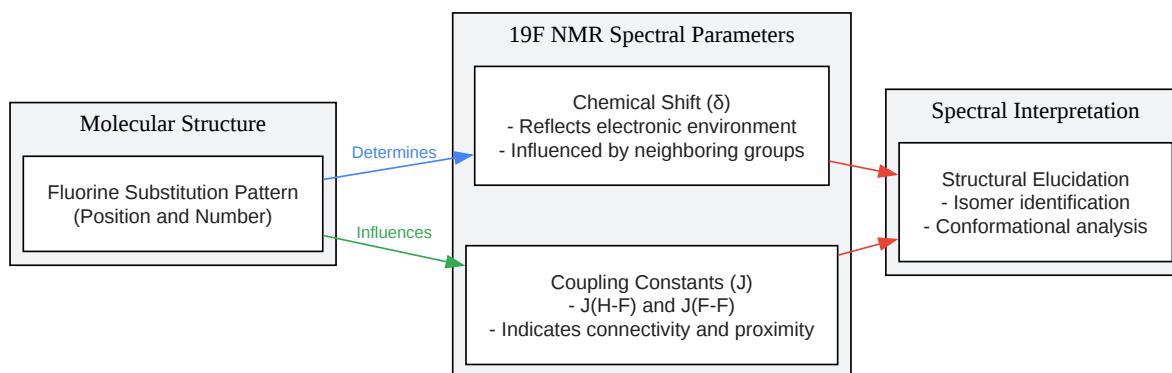
Compound	Position of F	Chemical Shift (δ , ppm)	^{19}F-^{19}F Coupling Constants (J_{FF}, Hz)	^{1}H-^{19}F Coupling Constants (J_{HF}, Hz)
2,3-Difluoropyridine	F2, F3	$\delta(\text{F2}) = -86.1$, $\delta(\text{F3}) = -142.3$	$^{3}\text{J}(\text{F2-F3}) = 20.0$	F2: $^{4}\text{J}(\text{F2-H4}) = 8.5$, $^{5}\text{J}(\text{F2-H5}) = 1.5$, $^{4}\text{J}(\text{F2-H6}) = 2.5$ $^{3}\text{J}(\text{F3-H4}) = 10.0$, $^{4}\text{J}(\text{F3-H5}) = 2.0$, $^{5}\text{J}(\text{F3-H6}) = 5.0$
2,4-Difluoropyridine	F2, F4	$\delta(\text{F2}) = -70.2$, $\delta(\text{F4}) = -125.8$	$^{4}\text{J}(\text{F2-F4}) = 15.0$	F2: $^{3}\text{J}(\text{F2-H3}) = 8.0$, $^{5}\text{J}(\text{F2-H5}) = 2.0$, $^{4}\text{J}(\text{F2-H6}) = 32.0$ $^{3}\text{J}(\text{F4-H3}) = 7.5$, $^{3}\text{J}(\text{F4-H5}) = 9.5$
2,5-Difluoropyridine	F2, F5	$\delta(\text{F2}) = -72.4$, $\delta(\text{F5}) = -139.1$	$^{5}\text{J}(\text{F2-F5}) = 7.0$	F2: $^{3}\text{J}(\text{F2-H3}) = 8.0$, $^{4}\text{J}(\text{F2-H4}) = 4.0$, $^{4}\text{J}(\text{F2-H6}) = 31.0$ $^{3}\text{J}(\text{F5-H4}) = 9.0$, $^{3}\text{J}(\text{F5-H6}) = 4.0$
2,6-Difluoropyridine	F2, F6	$\delta(\text{F2, F6}) = -69.8$	$^{3}\text{J}(\text{F2-F6}) = 17.5$	$^{3}\text{J}(\text{F-H3,5}) = 8.0$, $^{4}\text{J}(\text{F-H4}) = 5.0$
3,4-Difluoropyridine	F3, F4	$\delta(\text{F3}) = -130.1$, $\delta(\text{F4}) = -145.2$	$^{3}\text{J}(\text{F3-F4}) = 21.0$	F3: $^{3}\text{J}(\text{F3-H2}) = 7.5$, $^{4}\text{J}(\text{F3-H5}) = 2.5$, $^{5}\text{J}(\text{F3-H6}) = 4.5$ $^{3}\text{J}(\text{F4-H5}) = 9.0$, $^{4}\text{J}(\text{F4-H2}) = 4.5$, $^{5}\text{J}(\text{F4-H6}) = 1.5$
3,5-Difluoropyridine	F3, F5	$\delta(\text{F3, F5}) = -110.5$	$^{5}\text{J}(\text{F3-F5}) = 1.0$	$^{3}\text{J}(\text{F-H2,6}) = 7.0$, $^{3}\text{J}(\text{F-H4}) = 9.0$

Note: The data presented in these tables are compiled from various sources and may vary slightly depending on the experimental conditions such as solvent and temperature.

Key Relationships and Interpretation

The chemical shift of a fluorine atom is highly sensitive to its electronic environment. Electron-withdrawing groups will generally cause a downfield shift (less negative ppm value), while electron-donating groups will cause an upfield shift (more negative ppm value). The nitrogen atom in the pyridine ring acts as an electron-withdrawing group, influencing the chemical shifts of the fluorine substituents.

The magnitude of the spin-spin coupling constant (J) provides valuable information about the connectivity of atoms and the number of bonds separating them. Generally, the magnitude of the coupling constant decreases as the number of bonds between the coupled nuclei increases. As seen in the tables, 3J couplings (through three bonds) are typically larger than 4J and 5J couplings. The through-space coupling between fluorine atoms can also be observed, particularly when they are in close proximity.



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References

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- 2. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
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